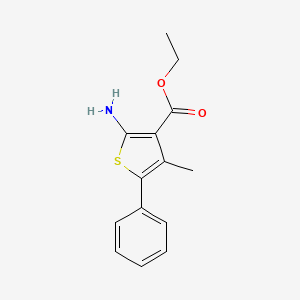

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Descripción general

Descripción

2-Amino-4-metil-5-feniltiofeno-3-carboxilato de etilo: es un compuesto orgánico sintético con la fórmula molecular C14H15NO2S y un peso molecular de 261.34 g/mol . Este compuesto es parte de la familia del tiofeno, que es conocida por sus diversas aplicaciones en la química medicinal y la ciencia de los materiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Amino-4-metil-5-feniltiofeno-3-carboxilato de etilo típicamente involucra la condensación de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la reacción de acetoacetato de etilo con isotiocianato de fenilo en presencia de una base, seguido de ciclización y posterior aminación .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero generalmente siguen rutas sintéticas similares a las utilizadas en entornos de laboratorio, con optimizaciones para escala, rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-Amino-4-metil-5-feniltiofeno-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertirlo en tioles u otras formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se utilizan agentes reductores como o .

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados de tiofeno sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate has the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol. It features a thiophene ring with an amino group, an ethyl ester, and a phenyl substituent, which contribute to its reactivity and biological activity.

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Case studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

These studies indicate that the compound may interact with specific cellular pathways, leading to reduced proliferation in cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings highlight its potential as a lead compound for developing new antibiotics.

Applications in Material Science

The compound has been utilized as a building block for synthesizing novel heterocycles, which are important in developing organic semiconductors and other advanced materials. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable electronic properties.

Mecanismo De Acción

El mecanismo de acción del 2-Amino-4-metil-5-feniltiofeno-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que se dirige a los receptores de prostaglandina E2 , que desempeñan un papel en las vías de inflamación y dolor . Los efectos del compuesto se median a través de la unión a estos receptores y la modulación de su actividad, lo que lleva a efectos posteriores en los procesos celulares .

Comparación Con Compuestos Similares

Compuestos similares:

- 2-Amino-5-metil-4-feniltiofeno-3-carboxilato de etilo

- 2-Amino-5-feniltiofeno-3-carboxilato de etilo

- 2-(2-Cianoacetamido)-4,5-dimetiltiofeno-3-carboxamida

Singularidad: El 2-Amino-4-metil-5-feniltiofeno-3-carboxilato de etilo es único debido a su patrón de sustitución específico en el anillo de tiofeno, lo que imparte propiedades químicas y biológicas distintas. Su combinación de un grupo amino, un grupo metilo y un grupo fenilo en el anillo de tiofeno lo convierte en un compuesto versátil para diversas aplicaciones .

Actividad Biológica

Overview

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 4815-38-7) is a synthetic compound with the molecular formula and a molecular weight of 261.34 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various receptors and enzymes, which may have therapeutic implications.

This compound primarily targets the metabotropic glutamate receptor 6 (mGluR6) and the prostaglandin E2 receptor EP2 subtype . Research indicates that it inhibits mGluR6 with an IC50 value of 0.75 µM, suggesting a strong interaction that could modulate glutamate signaling pathways, which are crucial in neurotransmission and various neurological functions .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Stability : It is stable under standard laboratory conditions, with a melting point of 93-97°C and a boiling point of 397.56°C at 760 mmHg.

- Metabolism : this compound undergoes metabolic processes involving oxidation, reduction, and conjugation reactions mediated by cytochrome P450 enzymes .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It alters intracellular calcium levels, affecting signaling pathways critical for cellular function.

- Gene Expression : It has been shown to modulate gene expression related to neurotransmission and inflammatory responses.

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as improved cognitive function and modulation of neurotransmission.

- High Doses : Potential toxic effects including disruptions in cellular metabolism.

Research Applications

This compound has several applications in research:

- Biochemical Assays : Used as a probe to study enzyme interactions.

- Therapeutic Investigations : Explored for anti-inflammatory and antimicrobial properties .

- Material Science : Investigated for its potential in developing materials with specific electronic properties.

Study on Neurotransmission

A study demonstrated that administration of this compound in rodent models resulted in significant modulation of glutamate signaling pathways, leading to enhanced cognitive performance in memory tasks.

Anti-inflammatory Properties

Research indicated that the compound exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Target Receptors | mGluR6, Prostaglandin E2 receptor EP2 |

| IC50 Value | 0.75 µM (mGluR6 inhibition) |

| Effects on Cell Signaling | Alters intracellular calcium levels |

| Dosage Effects | Low doses improve cognition; high doses may be toxic |

| Applications | Biochemical assays, therapeutic investigations |

Propiedades

IUPAC Name |

ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPVOLWQNNGFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350150 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-38-7 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.